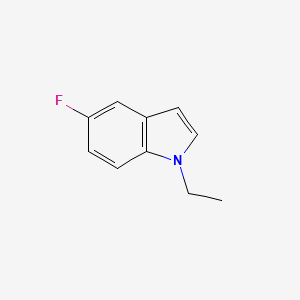

1-Ethyl-5-fluoro-1H-indole

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H10FN |

|---|---|

Molecular Weight |

163.19 g/mol |

IUPAC Name |

1-ethyl-5-fluoroindole |

InChI |

InChI=1S/C10H10FN/c1-2-12-6-5-8-7-9(11)3-4-10(8)12/h3-7H,2H2,1H3 |

InChI Key |

WCAWTVQSWZHXTE-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C=CC2=C1C=CC(=C2)F |

Origin of Product |

United States |

Chemical Reactivity and Transformation Mechanisms of 1 Ethyl 5 Fluoro 1h Indole

Electrophilic Aromatic Substitution on the Indole (B1671886) Ring System

The indole nucleus is an electron-rich heterocyclic system, making it highly susceptible to electrophilic aromatic substitution (EAS). The reaction typically occurs at the C3 position of the pyrrole (B145914) ring, which possesses the highest electron density. diva-portal.org In 1-Ethyl-5-fluoro-1H-indole, the N-ethyl group provides steric hindrance but does not fundamentally alter the electronic preference for C3 substitution. The electron-withdrawing nature of the fluorine atom at the C5 position further deactivates the benzene (B151609) ring, thereby enhancing the regioselectivity for electrophilic attack at the C3 position.

Common electrophilic substitution reactions for this scaffold include formylation, halogenation, and acylation.

Vilsmeier-Haack Reaction (Formylation): The Vilsmeier-Haack reaction introduces a formyl group (-CHO) onto the indole ring, typically at the C3 position. organic-chemistry.org For 5-fluoroindoles, formylation with the Vilsmeier reagent (formed from phosphorus oxychloride and dimethylformamide) proceeds selectively. While N-substituted indoles can sometimes lead to formylation at the C2 position, the C3 position remains the most common site of attack for N-alkylindoles. acs.org

Halogenation: Direct halogenation of the indole ring is a common method for introducing a handle for further functionalization. Iodination, for instance, can be achieved using N-iodosuccinimide (NIS). For 5-fluoroindole (B109304) derivatives, iodination occurs regioselectively at the C3 position. This C3-iodo derivative is a key intermediate for subsequent cross-coupling reactions.

Acylation: Friedel-Crafts acylation of indoles can be performed using acyl chlorides in the presence of a Lewis acid. For indole-2-carboxylates, which have an electron-withdrawing group at C2, acylation is directed to the C3 or C5 position depending on the strength of the acylating agent. smolecule.com For this compound, acylation is expected to proceed at the C3 position.

Table 1: Electrophilic Aromatic Substitution Reactions on 5-Fluoroindole Derivatives

| Reaction | Electrophile/Reagents | Position of Substitution | Product Type | Reference(s) |

|---|---|---|---|---|

| Vilsmeier-Haack | POCl₃ / DMF | C3 (or C2) | Indole-carbaldehyde | |

| Iodination | N-Iodosuccinimide (NIS) | C3 | 3-Iodoindole | |

| Fluorination | Selectfluor® | C5 (on indole-2-carboxylate) | 5-Fluoroindole | smolecule.com |

Nucleophilic Substitution Reactions Involving Fluorine and Other Halogen Substituents

Nucleophilic aromatic substitution (SNAr) on an unactivated benzene ring is generally an unfavorable process. wikipedia.org However, the presence of strong electron-withdrawing groups positioned ortho or para to a leaving group can activate the ring for nucleophilic attack. wikipedia.org In the context of SNAr, fluorine can act as an effective leaving group. This is attributed to its high electronegativity, which polarizes the carbon-fluorine bond and facilitates the initial, rate-determining attack by the nucleophile, even though the C-F bond itself is very strong. masterorganicchemistry.comyoutube.com

For this compound, direct displacement of the C5-fluorine atom by a nucleophile is challenging but theoretically possible under harsh conditions or with highly activated nucleophiles. The success of such a reaction would depend on the ability of the indole ring system to stabilize the intermediate negative charge (Meisenheimer complex). masterorganicchemistry.com There are reports suggesting that the fluorine atom at the 5-position in some indole derivatives can be replaced by other nucleophiles under appropriate conditions. smolecule.com

In contrast, nucleophilic substitution of a halogen at the C3 position, such as iodine, is a much more facile process, though it typically proceeds via organometallic intermediates rather than a direct SNAr mechanism.

Oxidative and Reductive Transformations of the Indole Core

The indole core of this compound can undergo both oxidative and reductive transformations to yield a variety of functionalized products.

Oxidative Transformations: Oxidation of indoles can lead to the formation of oxindoles (indolin-2-ones) or indolin-3-ones. A common method involves the use of oxidizing agents like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) derivatives. For instance, the direct oxidative dearomatization of indoles with aromatic ketones, mediated by a TEMPO oxoammonium salt, yields 2,2-disubstituted indolin-3-ones. sorbonne-universite.fr This methodology has been successfully applied to 5-fluoroindole, producing 5-fluoro-2,2-disubstituted indolin-3-ones in good yields. sorbonne-universite.fr

Reductive Transformations: The indole ring can be selectively reduced to the corresponding indoline (B122111) (2,3-dihydroindole). This transformation is often achieved through catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or through chemical reduction. diva-portal.org A common method for the reduction of the pyrrole ring of indoles is the use of triethylsilane in the presence of a strong acid like trifluoroacetic acid. This method is effective for converting indoles to indolines. rsc.org The Fischer indole synthesis itself can sometimes yield reductive products, leading to indoline structures. rsc.org

Table 2: Oxidative and Reductive Transformations

| Transformation | Reagents | Key Intermediate/Product | Reference(s) |

|---|---|---|---|

| Oxidation | TEMPO⁺BF₄⁻, Aromatic Ketone, H₂SO₄ | 2,2-Disubstituted-5-fluoroindolin-3-one | sorbonne-universite.fr |

| Reduction | Triethylsilane, Trifluoroacetic Acid | 1-Ethyl-5-fluoroindoline | rsc.org |

| Reduction | Catalytic Hydrogenation (e.g., Pd/C, H₂) | 1-Ethyl-5-fluoroindoline | diva-portal.org |

Dearomatization Reactions and Formation of Spirocyclic Indoline Derivatives

Dearomatization reactions convert the aromatic indole system into three-dimensional indoline structures, which are valuable scaffolds in medicinal chemistry. rsc.org Spirocyclic indolines, where the C2 or C3 position of the indoline is part of a spiro-fused ring system, are a particularly important class of these compounds. rsc.org

The dearomatization of this compound can be achieved through several strategies, including oxidative processes and transition-metal-catalyzed reactions. Palladium-catalyzed dearomatization reactions have emerged as a powerful tool. For example, a palladium-catalyzed radical tandem dearomatization of N-acylindoles with unactivated alkenes, promoted by visible light, has been developed to construct difunctionalized indolines. kuleuven.be This method has been shown to be effective for indoles bearing a C5-fluoro substituent. kuleuven.be

The formation of spirocyclic indolines often involves an intramolecular reaction where a tethered nucleophile or reaction partner attacks the indole ring. Palladium-catalyzed asymmetric dearomatization of indole substrates with various substituents, including fluoro groups at the C5-position, has been shown to produce spiro-indoline products in good yields and high enantioselectivity. chemrxiv.org

Table 3: Dearomatization and Spirocyclization Reactions of 5-Fluoroindole Derivatives

| Reaction Type | Catalyst/Reagents | Product Type | Reference(s) |

|---|---|---|---|

| Palladium-Catalyzed Dearomatization | Pd(PPh₃)₄, Xantphos, Visible Light | Difunctionalized Indolines | kuleuven.be |

| Palladium-Catalyzed Asymmetric Dearomatization | Pd₂(dba)₃, Carreira Ligand | Spiro-indolines | chemrxiv.org |

| Dioxane Dibromide-Mediated Spirocyclization | DDB | Spirobrassinin derivatives | researchgate.net |

Coupling Reactions for Further Functionalization

Palladium-catalyzed cross-coupling reactions are indispensable tools for the further functionalization of the this compound scaffold. To participate in these reactions, the indole must first be functionalized with a suitable group, typically a halogen (Br, I) or a boronic acid/ester. As discussed in section 3.1, the C3 position can be selectively iodinated to provide a versatile handle for coupling.

Suzuki-Miyaura Coupling: The Suzuki reaction creates a carbon-carbon bond between an organoboron compound and an organic halide. A 3-iodo-1-ethyl-5-fluoro-1H-indole derivative can be coupled with various aryl or vinyl boronic acids to introduce new substituents at the C3 position. mdpi.com Similarly, if the indole is converted to a boronic acid derivative, it can be coupled with aryl halides.

Heck Coupling: The Heck reaction forms a C-C bond between an aryl halide and an alkene. libretexts.org The reaction has been successfully applied to 5-haloindoles under aqueous conditions using a Na₂PdCl₄/sSPhos catalytic system. nih.gov This allows for the introduction of vinyl groups at the C5 position, although this would require starting from a 5-bromo or 5-iodo analog instead of the fluoro derivative, as C-F bonds are generally unreactive in Heck couplings. A more viable strategy would be to utilize a C3-iodo derivative of this compound for Heck reactions. mdpi.com

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide. A 3-iodo-1-ethyl-5-fluoro-1H-indole can react with various terminal alkynes in the presence of a palladium catalyst and a copper(I) co-catalyst to yield 3-alkynylindole derivatives. mdpi.com

Table 4: Cross-Coupling Reactions for Functionalizing the Indole Scaffold

| Coupling Reaction | Substrate Requirement | Catalyst System (Typical) | Bond Formed | Reference(s) |

|---|---|---|---|---|

| Suzuki-Miyaura | C3-Iodo or C3-Boronic Acid | Pd(dppf)Cl₂, Base | C(sp²)-C(sp²) | mdpi.comnih.gov |

| Heck | C3-Iodo | Pd(OAc)₂, Phosphine (B1218219) Ligand, Base | C(sp²)-C(sp²) (alkene) | mdpi.comnih.gov |

| Sonogashira | C3-Iodo | PdCl₂(PPh₃)₂, CuI, Base | C(sp²)-C(sp) (alkyne) | mdpi.com |

Regioselectivity and Chemoselectivity in Transformations of this compound

The interplay of the N-ethyl group and the C5-fluoro substituent governs the regioselectivity and chemoselectivity of reactions involving this compound.

Regioselectivity: The inherent electronic properties of the indole ring strongly favor electrophilic attack at the C3 position. diva-portal.org The C5-fluoro group, through its electron-withdrawing inductive effect, deactivates the benzene portion of the molecule, reinforcing the preference for substitution on the pyrrole ring, specifically at C3. This high regioselectivity is observed in reactions like Vilsmeier-Haack formylation and halogenation. While C-H functionalization strategies exist that can target other positions (C2, C4, C7), they typically require specific directing groups to overcome the intrinsic reactivity of the C3 position. nih.gov For instance, a removable directing group on the indole nitrogen can steer metallation and subsequent functionalization to the C7 position. nih.gov

Chemoselectivity: Chemoselectivity refers to the selective reaction of one functional group in the presence of others. In transformations of this compound, several chemoselective scenarios are pertinent:

Ring vs. Substituents: Reactions can be directed to the indole core without affecting the ethyl or fluoro groups. For example, C3-formylation occurs without displacement of the fluorine.

C-I vs. C-F Reactivity: In a molecule containing both iodo and fluoro substituents (e.g., 1-Ethyl-3-iodo-5-fluoro-1H-indole), palladium-catalyzed coupling reactions will occur selectively at the much more reactive carbon-iodine bond, leaving the robust carbon-fluorine bond intact. mdpi.com

Oxidation/Reduction: The indole ring can be selectively reduced to an indoline without affecting the C-F bond under specific conditions like catalytic hydrogenation or with silane (B1218182) reagents. Conversely, oxidative reactions can transform the pyrrole ring into an oxindole (B195798) or indolinone system. sorbonne-universite.frrsc.org

Dearomatization vs. Substitution: The choice of reagents and conditions can determine whether a reaction leads to a dearomatized indoline product or a substituted aromatic indole. For example, certain palladium-catalyzed conditions favor dearomative cyclization, while others promote simple cross-coupling. kuleuven.bechemrxiv.org

Computational and Theoretical Investigations of Fluorinated Indole Systems

Density Functional Theory (DFT) Studies on Reaction Mechanisms and Pathways

Density Functional Theory (DFT) has become an indispensable tool for elucidating the complex mechanisms of chemical reactions involving fluorinated indole (B1671886) systems. By calculating the energetics of reactants, transition states, and products, researchers can map out the most likely reaction pathways.

Studies on the functionalization of indole rings have utilized DFT to understand reaction selectivity and efficiency. For instance, in the metal-free trifluoroethylation of indoles, DFT calculations revealed the mechanistic steps and explained the crucial role of basic additives in the transformation process. rsc.org The calculations showed that the rate-determining step is the trifluoroethylation of the indole ring and that deprotonation of the resulting σ-complex has a significant energy barrier. rsc.org Similarly, DFT has been employed to investigate the mechanism of palladium-catalyzed intramolecular Heck reactions that form indole derivatives, identifying the oxidative addition as the rate-determining step. researchgate.net The theory successfully predicted that the formation of the five-membered indole ring is both kinetically and thermodynamically favored over other possible products. researchgate.net

In the synthesis of other fluorinated heterocycles, such as 3-fluorinated oxindoles from 2-aminoarylketones, DFT calculations have been crucial. chinesechemsoc.orgchinesechemsoc.org These studies proposed a pathway involving the rearrangement of epoxide intermediates, with the calculated free energy profiles helping to understand the reaction's feasibility and the rate-limiting steps. chinesechemsoc.org The agreement between theoretical investigations and experimental results provides strong support for the proposed mechanisms. researchgate.net

Table 1: Representative Energy Barriers in Indole Functionalization (DFT Calculations)

| Reaction Type | System | Rate-Determining Step | Calculated Activation Free Energy (kcal/mol) | Source |

|---|---|---|---|---|

| Trifluoroethylation | Indole + Trifluoroethyl-iodonium salt | Trifluoroethylation of indole ring | Not specified | rsc.org |

| Intramolecular Heck | N-allyl-2-iodo-N-methylaniline | Oxidative Addition | 10.2 | researchgate.net |

This table presents illustrative data from studies on related indole systems to demonstrate the application of DFT.

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to predicting the electronic structure and inherent reactivity of fluorinated indoles. Methods like DFT and ab initio calculations are used to determine key electronic properties, including molecular orbital energies (HOMO and LUMO), charge distributions, and ionization potentials.

The introduction of a fluorine atom at the C5 position and an ethyl group at the N1 position of the indole ring significantly alters its electronic landscape. Fluorine, being the most electronegative element, exerts a strong electron-withdrawing inductive effect, which can influence the molecule's reactivity in electrophilic substitution reactions. This can also affect the molecule's dipole moment and polarizability. mdpi.com

Calculations of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are particularly important. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. ajchem-a.com For indole derivatives, a smaller HOMO-LUMO gap generally suggests higher reactivity. ajchem-a.com

Furthermore, quantum chemical methods have been successfully used to predict the ionization potentials (IPs) of fluoroindoles. rug.nl Studies have shown that fluoro-substitution increases the IP of the indole ring, which can suppress electron transfer processes. rug.nl Natural Bond Orbital (NBO) analysis is another powerful technique used to study charge distribution and intramolecular interactions, such as hyperconjugation, which stabilize the molecular structure. tandfonline.com

Table 2: Calculated Electronic Properties of Representative Fluoroindoles

| Compound | Method/Basis Set | Ionization Potential (eV) | HOMO-LUMO Gap (eV) | Source |

|---|---|---|---|---|

| 5-Fluoroindole (B109304) | B3LYP/6-31G* | 8.16 (Calculated) | Not specified | rug.nl |

| 5-Fluoro-3-methylindole | B3LYP/6-31G* | 7.91 (Calculated) | Not specified | rug.nl |

This table includes data for closely related fluoroindoles to illustrate the types of properties calculated, as specific data for 1-Ethyl-5-fluoro-1H-indole is not available in the cited literature.

Conformational Analysis of Fluorinated Indole Derivatives

The three-dimensional shape of a molecule is critical to its function and interactions. Conformational analysis of fluorinated indole derivatives investigates the different spatial arrangements (conformers) arising from rotation around single bonds and the factors that determine their relative stability.

The introduction of fluorine can significantly influence conformational preferences through various non-covalent interactions. researchgate.net These include steric repulsion, dipole-dipole interactions, and hyperconjugation. researchgate.netbeilstein-journals.org The C-F bond is highly polarized, and its orientation relative to other bonds or functional groups can lead to stabilizing or destabilizing effects. beilstein-journals.org For instance, in flexible ring systems, the preference for gauche or anti conformations can be altered by fluorination. beilstein-journals.org

In the case of this compound, the main points of conformational flexibility are the orientation of the N-ethyl group relative to the indole plane and the rotation of the methyl group within the ethyl substituent. While the indole ring itself is largely planar, the ethyl group can adopt different torsional angles. Computational studies on related N-heterocycles show that fluorination can rigidify ring systems, leading to a smaller number of dominant conformers in solution. beilstein-journals.org The interplay between the electron-withdrawing fluorine at the 5-position and the ethyl group at the nitrogen atom would be a key determinant of the molecule's preferred three-dimensional structure. Molecular mechanics and ab initio methods are often used to generate and rank the energies of possible conformers, providing insight into the most populated shapes of the molecule. sciforum.net

Computational Design of Novel Fluorinated Indole Structures

Computational methods are at the forefront of designing novel molecules with desired properties, a process known as in silico or computer-aided drug design. Starting with a known molecular scaffold, such as a fluorinated indole, researchers can systematically modify the structure and predict the effect of these changes on biological activity or material properties.

The design process often begins with identifying a biological target, such as an enzyme or receptor. nih.gov Molecular docking simulations are then used to predict how different designed molecules might bind to the active site of this target. These simulations calculate a binding energy or score, which helps to rank potential candidates. nih.gov For example, studies have designed and synthesized novel indole-based fluorinated chalcones and used molecular docking to investigate their potential as antimicrobial agents. researchgate.net

In other research, new fluorinated isatin-hydrazone derivatives were designed as potential anticancer agents. nih.gov The process involved combining different structural motifs known for their biological activity and then using computational approaches to refine the designs before synthesis. nih.gov Similarly, indole-tethered chromene derivatives containing fluorine were designed and evaluated computationally, with docking studies suggesting good binding affinity toward the tubulin protein, a known anticancer target. nih.gov These in silico studies not only prioritize which compounds to synthesize, saving time and resources, but also provide hypotheses about the key molecular interactions responsible for their activity. nih.gov

Advanced Analytical Characterization Techniques for Indole Compounds

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for determining the structural framework of indole (B1671886) derivatives. By probing the interaction of molecules with electromagnetic radiation, these methods reveal detailed information about atomic connectivity and the chemical environment within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy, including 19F NMR Applications

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic compounds, including indole derivatives. It provides detailed information about the carbon-hydrogen framework and the presence of other NMR-active nuclei. For fluorinated indoles like 1-Ethyl-5-fluoro-1H-indole, ¹⁹F NMR offers specific and sensitive insights.

Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental techniques. For instance, in the characterization of 1-ethyl-1H-indole-3-carbaldehyde, ¹H NMR signals reveal the presence of the ethyl group and protons on the indole ring, with chemical shifts (δ) appearing at specific values (e.g., 10.01 ppm for the aldehyde proton). rsc.org Similarly, ¹³C NMR provides data on all carbon atoms in the molecule, including those of the ethyl group and the indole core. rsc.org

The introduction of a fluorine atom, as in this compound, brings the advantage of ¹⁹F NMR. Fluorine-19 is a 100% naturally abundant nucleus with high sensitivity, making ¹⁹F NMR an excellent probe. diva-portal.org The large chemical shift range of ¹⁹F NMR (over 300 ppm) makes it highly sensitive to the local electronic environment, providing a clear window into molecular structure and interactions without the background noise common in other forms of NMR. diva-portal.orgnih.gov This is particularly valuable in complex biological systems. diva-portal.org The chemical shifts in ¹⁹F NMR are sensitive to factors like solvent polarity and molecular conformation. dovepress.com For example, studies on fluorotryptophan-labeled proteins have demonstrated that ¹⁹F NMR can monitor enzymatic reductions and characterize internal motions within proteins. acs.orgnih.gov

Table 1: Representative NMR Data for Related Indole Structures

| Compound | Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Reference |

| 1-ethyl-1H-indole-3-carbaldehyde | ¹H | 10.01 | s | rsc.org |

| 1-ethyl-1H-indole-3-carbaldehyde | ¹H | 8.31 | d | rsc.org |

| 1-ethyl-1H-indole-3-carbaldehyde | ¹H | 4.24 | q | rsc.org |

| 1-ethyl-1H-indole-3-carbaldehyde | ¹H | 1.56 | t | rsc.org |

| 1-methyl-1H-indole-3-carbaldehyde | ¹³C | 184.43 | - | rsc.org |

| 1-methyl-1H-indole-3-carbaldehyde | ¹³C | 137.90 | - | rsc.org |

| 1-methyl-1H-indole-3-carbaldehyde | ¹³C | 33.69 | - | rsc.org |

Mass Spectrometry (MS) and Hyphenated Techniques (LC-MS, GC-MS, LC-MS/MS)

Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight and elemental composition of compounds. When coupled with chromatographic separation methods like liquid chromatography (LC) or gas chromatography (GC), it becomes a powerful tool for identifying and quantifying substances in complex mixtures. nih.gov

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can confirm the molecular formula of a compound. For example, the molecular ion peak for a related compound, ethyl 5-fluoro-3-iodo-1H-indole-2-carboxylate, was confirmed at a mass-to-charge ratio (m/z) of 333.10, corresponding to its molecular formula. smolecule.com The fragmentation patterns observed in the mass spectrum offer clues to the molecule's structure. smolecule.com

Gas Chromatography-Mass Spectrometry (GC-MS) is frequently used for the analysis of volatile and thermally stable compounds. core.ac.ukjmchemsci.comderpharmachemica.com In the analysis of a reaction mixture containing this compound, GC-MS can be used to identify intermediates and the final product, such as this compound-3-carbaldehyde. rsc.org

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are suitable for a broader range of compounds, including those that are non-volatile or thermally labile. nih.gov These techniques have been successfully applied to the analysis of various indole derivatives. mdpi.comresearchgate.netacs.org For instance, LC-MS/MS has been developed for the simultaneous quantification of 5-fluorouracil (B62378) and its modulator in human plasma, demonstrating the sensitivity and specificity of the method. nih.gov The use of an internal standard is common in these quantitative analyses to ensure accuracy. nih.gov

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information regarding the functional groups and electronic structure of indole compounds.

Infrared (IR) Spectroscopy probes the vibrational frequencies of chemical bonds within a molecule. The resulting spectrum displays absorption bands characteristic of specific functional groups. For indole derivatives, typical IR spectra show peaks corresponding to N-H stretching (around 3406 cm⁻¹ for unsubstituted indole), C-H stretching, and aromatic C=C stretching vibrations (around 1508 cm⁻¹ and 1577 cm⁻¹). openaccesspub.orgresearchgate.net The presence and position of substituents on the indole ring can influence the exact frequencies of these vibrations. openaccesspub.org This technique is useful for confirming the presence of key functional groups in synthesized compounds. nepjol.info

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within a molecule. acs.orgtsijournals.com Indole and its derivatives are aromatic and typically exhibit strong UV absorption. The UV-Vis spectrum of an indole derivative can confirm the conjugated system within the molecule. nepjol.info The absorption bands correspond to π-π* and n-π* electronic transitions. nepjol.info The solvent can influence the position and intensity of these absorption bands. tsijournals.com For example, the UV-Vis spectrum of (E)-N-(2-(1H-indol-3-yl)ethyl)-1-(1-(4-chlorophenyl)-1H-pyrazol-4-yl)methanimine showed distinct absorption features that confirmed its extended conjugated electronic structure. nepjol.info

Chromatographic Separation Techniques

Chromatography is essential for the separation, purification, and analysis of individual components from a mixture. For indole compounds, High-Performance Liquid Chromatography (HPLC), Ultra-High Performance Liquid Chromatography (UHPLC), and Gas Chromatography (GC) are the most commonly employed techniques.

High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC)

HPLC and UHPLC are powerful separation techniques that utilize a liquid mobile phase and a solid stationary phase to separate components of a mixture based on their differential partitioning between the two phases. These methods are widely used for the analysis and purification of indole derivatives. mdpi.comresearchgate.netnih.govnih.gov

In the synthesis of N-(benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide derivatives, column chromatography, a form of liquid chromatography, was used for purification. mdpi.comnih.gov The choice of eluent, such as a mixture of cyclohexane (B81311) and ethyl acetate (B1210297), is critical for achieving good separation. mdpi.comnih.gov The purity of the final product can be assessed by these chromatographic methods. bldpharm.combldpharm.com

UHPLC, an advancement over HPLC, uses smaller particle sizes in the stationary phase, leading to higher resolution and faster analysis times. Chiral stationary phases in HPLC can be used for the enantioseparation of fluorinated tryptophan analogs. mdpi.com The mobile phase composition, including additives like organic salts or acids, can significantly impact the peak shape and separation efficiency. mdpi.com

Gas Chromatography (GC)

Gas Chromatography (GC) is a technique used to separate and analyze compounds that can be vaporized without decomposition. jmchemsci.com It is particularly useful for the analysis of volatile indole derivatives. The purity of commercially available Ethyl-5-fluoro-1H-indole-2-carboxylate is often determined by GC. vwr.com

GC is frequently coupled with a mass spectrometer (GC-MS) for enhanced identification capabilities. nih.govrsc.org This hyphenated technique was used to analyze the reaction mixture for the formylation of this compound, allowing for the identification of the product and any potential intermediates. rsc.org The choice of the capillary column and the temperature program are crucial parameters for achieving optimal separation in GC analysis. core.ac.ukderpharmachemica.com

Thin-Layer Chromatography (TLC) and High-Performance Thin-Layer Chromatography (HPTLC)

Thin-Layer Chromatography (TLC) serves as a rapid, cost-effective, and versatile method for the separation and qualitative identification of indole compounds. It is frequently employed to monitor the progress of chemical reactions, such as the synthesis of indole derivatives. rsc.orgrsc.org For instance, the synthesis of precursors to this compound or its subsequent reactions can be monitored by periodically taking small aliquots from the reaction mixture and analyzing them by TLC. rsc.org The separation on a TLC plate is based on the differential partitioning of the compound between the stationary phase (typically silica (B1680970) gel) and the mobile phase.

High-Performance Thin-Layer Chromatography (HPTLC) is an advanced form of TLC that offers higher resolution, greater sensitivity, and improved reproducibility. science.gov This makes it suitable not only for qualitative monitoring but also for quantitative analysis of indole compounds in various matrices. rjpharmacognosy.irakjournals.com For the analysis of this compound, a silica gel plate with a fluorescent indicator (F254) would likely be used, allowing for visualization under UV light at 254 nm. rsc.orgakjournals.com The choice of mobile phase is critical for achieving good separation. A combination of a non-polar solvent like hexane (B92381) or toluene (B28343) and a more polar solvent like ethyl acetate or butanol would be systematically tested to optimize the retardation factor (Rf) value. rsc.orgakjournals.com

Table 1: Representative HPTLC Parameters for Indole Compound Analysis

| Parameter | Description | Example Condition | Source |

|---|---|---|---|

| Stationary Phase | The adsorbent material coated on the plate. | Silica gel 60 F254 | akjournals.com |

| Mobile Phase | The solvent system that moves up the plate. | Butane-1-ol–glacial acetic acid–water (12:3:5, v/v) | akjournals.com |

| Detection | The method used to visualize the separated spots. | Densitometric scanning at λ = 280 nm | akjournals.com |

| Quantification | Method for determining the amount of substance. | Comparison of spot intensity/area with a standard curve. | science.gov |

The validation of an HPTLC method for this compound would involve assessing parameters such as linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ) to ensure reliable results. akjournals.com

Capillary Electrophoresis (CE) and Micellar Electrokinetic Chromatography (MEKC)

Capillary Electrophoresis (CE) and its variant, Micellar Electrokinetic Chromatography (MEKC), are powerful separation techniques characterized by high efficiency, short analysis times, and minimal sample consumption. While CE is primarily used for charged species, MEKC extends its applicability to neutral molecules like this compound. nih.gov

MEKC separates analytes based on their differential partitioning between an aqueous buffer (the mobile phase) and a pseudo-stationary phase composed of micelles. nih.govmdpi.com Surfactants, such as sodium dodecyl sulfate (B86663) (SDS), are added to the running buffer at a concentration above their critical micelle concentration to form these micelles. nih.govrsc.org As a neutral compound, this compound will partition into the hydrophobic core of the micelles to varying degrees, allowing for its separation from other components in a mixture. nih.gov

The development of a MEKC method for this compound would involve optimizing several key parameters:

Buffer pH and Concentration: A borate (B1201080) buffer is commonly used, with the pH influencing the electroosmotic flow and the charge of any ionizable impurities. rsc.org

Surfactant Type and Concentration: SDS is a common choice, but other surfactants, including fluorosurfactants, can be used to alter selectivity. rsc.orgnih.gov The concentration affects the retention of hydrophobic analytes.

Organic Modifier: Adding a small percentage of an organic solvent like methanol (B129727) or acetonitrile (B52724) to the buffer can modify the partitioning behavior and improve peak shape and resolution. mdpi.com

Applied Voltage: Higher voltages generally lead to faster separations but can generate excessive Joule heating. mdpi.com

MEKC has proven effective for analyzing complex mixtures containing various indole derivatives and pharmaceutical intermediates. researchgate.netbohrium.com For example, a MEKC method was successfully developed for a related compound, 5-fluoro-3-[3-(1-piperazinyl)-Propyl]-1H-indole, demonstrating the technique's suitability for this class of molecules. researchgate.net

Table 2: Potential MEKC Conditions for this compound Analysis

| Parameter | Description | Example Condition | Source |

|---|---|---|---|

| Running Buffer | The electrolyte solution filling the capillary. | 20.0 mM Borate buffer (pH 9.00) | rsc.org |

| Surfactant | Forms the micellar pseudo-stationary phase. | 20.0 mM Sodium Dodecyl Sulfate (SDS) | rsc.org |

| Applied Voltage | The driving force for electrokinetic separation. | 25-30 kV | mdpi.com |

| Injection Mode | Method of introducing the sample into the capillary. | Electrokinetic injection (e.g., 3.0 s at 10 kV) | rsc.org |

| Detection | On-line detection of analytes as they pass the window. | UV detection at 214 nm or 280 nm | akjournals.commdpi.com |

Sample Preparation and Extraction Methodologies for Indole Analysis

Effective sample preparation is a critical prerequisite for accurate and reliable analysis of indole compounds. The goal is to isolate the target analyte, such as this compound, from the sample matrix, remove interfering substances, and concentrate it to a level suitable for instrumental analysis. mdpi.com

Solid-Phase Extraction (SPE)

Solid-Phase Extraction (SPE) is a widely used technique for sample clean-up and pre-concentration, offering advantages over liquid-liquid extraction such as reduced solvent consumption, higher recovery rates, and the potential for automation. mdpi.com For the isolation of indole compounds from aqueous matrices or complex biological samples, reversed-phase SPE cartridges, particularly those packed with C18-bonded silica, are commonly employed. mdpi.comtandfonline.com

A typical SPE procedure for extracting this compound from a liquid sample would involve the following steps:

Conditioning: The C18 cartridge is first washed with an organic solvent like methanol, followed by an equilibration step with acidified water. This activates the stationary phase. mdpi.com

Loading: The sample, often acidified to ensure the indole is in a neutral form, is passed through the cartridge. The hydrophobic this compound partitions from the aqueous sample and adsorbs onto the C18 stationary phase.

Washing: The cartridge is washed with a weak solvent (e.g., acidified water or a low-percentage methanol-water solution) to remove polar impurities and interfering substances that did not adsorb strongly. mdpi.com

Elution: The target analyte is recovered by passing a small volume of a strong organic solvent, such as methanol or an 80:20 methanol-water mixture, through the cartridge. mdpi.com This eluate, containing the concentrated and purified analyte, is then ready for analysis by techniques like HPLC or GC-MS.

Table 3: General SPE Protocol for Indole Compounds using a C18 Cartridge

| Step | Purpose | Typical Solvents | Source |

|---|---|---|---|

| Conditioning | To activate the sorbent. | Methanol, followed by acidified water (pH 3). | mdpi.com |

| Loading | To adsorb the analyte onto the sorbent. | Sample adjusted to pH 3. | mdpi.com |

| Washing | To remove interferences. | Acidified water (pH 3). | mdpi.com |

| Elution | To recover the purified analyte. | Methanol-water solution (80:20, v/v). | mdpi.com |

Liquid-Liquid Extraction (LLE)

Liquid-Liquid Extraction (LLE) is a fundamental separation technique based on the differential solubility of a compound in two immiscible liquid phases, typically an aqueous phase and an organic solvent. mdpi.com Given that indole and its derivatives are generally lipophilic, LLE is an effective method for their extraction. nih.gov

For the extraction of this compound, a simple solvent partitioning approach can be used. nih.gov An aqueous sample containing the compound would be mixed vigorously with a water-immiscible organic solvent. Due to its fluorinated indole structure, this compound is expected to have low water solubility and would preferentially partition into the organic phase. The choice of organic solvent is crucial; solvents like pentane, hexane, ethyl acetate, or diethyl ether are suitable candidates. nih.govacs.org Pentane is particularly noted for extracting indole from aqueous media due to its apolarity and low boiling point (36.0 °C), which facilitates easy removal by evaporation without degrading the analyte. nih.gov

Microwave-Assisted Extraction (MAE)

Microwave-Assisted Extraction (MAE) is a modern and efficient technique for extracting compounds from solid or semi-solid samples. phcogrev.comanton-paar.com The method utilizes microwave energy to rapidly heat the extraction solvent, which penetrates the sample matrix and dissolves the target analytes. researchgate.net This process offers significant advantages over traditional methods like Soxhlet extraction, including drastically reduced extraction times (minutes versus hours), lower solvent consumption, and often higher extraction yields. phcogrev.comanton-paar.com

The key principle of MAE involves the interaction of microwaves with polar molecules in the solvent and sample matrix, causing rapid heating through dipole rotation and ionic conduction. researchgate.net This localized heating can cause the rupture of plant cells or other matrix structures, enhancing the release of the target compound into the solvent. researchgate.net

An MAE method for extracting this compound from a solid matrix (e.g., soil, plant tissue, or a polymer) would require optimization of the following parameters:

Solvent Choice: The solvent must be able to absorb microwave energy (i.e., have a sufficiently high dielectric constant) and effectively solubilize the analyte. Ethanol (B145695), methanol, or ethyl acetate could be suitable choices. anton-paar.comresearchgate.net

Microwave Power: Higher power leads to faster heating but must be controlled to prevent thermal degradation of the analyte. phcogrev.com

Temperature: The extraction temperature is a critical parameter that directly affects extraction efficiency. phcogrev.com

Extraction Time: Typically, extraction times in MAE are short, often in the range of 15 to 30 minutes. anton-paar.com

Given its efficiency and ability to protect thermolabile compounds, MAE represents a promising green chemistry approach for the sample preparation of indole derivatives. phcogrev.com

Applications in Chemical Research and Materials Science

1-Ethyl-5-fluoro-1H-indole as a Versatile Synthetic Intermediate in Organic Synthesis

This compound serves as a crucial building block in the synthesis of more complex molecules. Its indole (B1671886) core, substituted with an ethyl group at the N1-position and a fluorine atom at the C5-position, offers a unique combination of steric and electronic properties that can be exploited in various chemical transformations. The presence of the fluorine atom can influence the reactivity of the indole ring, often directing further substitutions. researchgate.net

The synthesis of derivatives often begins with foundational reactions like the Fischer indole synthesis. rsc.org For instance, the reaction of appropriate precursors can lead to the formation of the indole ring, which can then be functionalized. smolecule.com A common strategy involves the use of protecting groups to control the regioselectivity of subsequent reactions. researchgate.net For example, ethyl indole-2-carboxylate (B1230498) can be synthesized by esterifying indole-2-carboxylic acid, a process that also protects the C2 position. smolecule.com This allows for targeted modifications at other positions of the indole nucleus.

Contributions to the Synthesis of Complex Organic Architectures and Derivatives

The utility of this compound extends to the construction of intricate organic molecules with potential biological activities. The indole scaffold is a common pharmacophore found in numerous natural products and pharmaceuticals. rsc.org The introduction of a fluorine atom can significantly alter a molecule's properties, including its metabolic stability and binding affinity to biological targets.

The synthesis of complex derivatives often involves multi-step reaction sequences. ontosight.ai For example, the ethyl ester group at the C2 position of an indole derivative can be hydrolyzed to the corresponding carboxylic acid. smolecule.com This acid can then be coupled with various amines using standard peptide coupling reagents to form a diverse library of amide derivatives. smolecule.com Furthermore, the fluorine atom can be displaced through nucleophilic substitution, providing a route to a wide array of 5-substituted indole analogs. smolecule.com

A notable example is the synthesis of novel 5-fluoro-1H-indole-2,3-dione 3-thiosemicarbazones, where the 1-ethyl substituted derivatives have shown potential antiviral activities. researchgate.net This highlights the importance of the ethyl group in tuning the biological profile of the resulting compounds.

Development of Chiral Ligands and Organocatalysts Based on Indole Scaffolds

The development of chiral ligands and organocatalysts is a pivotal area of asymmetric synthesis. nih.gov While direct examples of this compound in this specific application are not prevalent in the provided search results, the broader class of indole-based structures is instrumental in designing such catalysts. The indole framework can be incorporated into larger chiral structures that can coordinate with metal centers or act as organocatalysts themselves. chinesechemsoc.orgmdpi.com

Chiral phosphoric acids derived from binaphthyl (BINOL) and spirobiindane (SPINOL) scaffolds are powerful organocatalysts for a wide range of asymmetric transformations. nih.govbeilstein-journals.org The development of new ligand types, including those based on a spirocyclic pyrrolidine (B122466) oxazoline (B21484) backbone, has shown high efficiency in challenging copper-catalyzed asymmetric reactions. chinesechemsoc.org The functionalization of the indole core, including the introduction of substituents like the ethyl and fluoro groups, can be envisioned as a strategy to fine-tune the steric and electronic properties of such ligands and catalysts, potentially leading to improved enantioselectivity and reactivity.

Exploration in Materials Science: Polyindoles and Conductive Materials

Polyindoles are a class of conducting polymers that have been investigated for their unique electrochemical and physical properties. sci-hub.st The polymerization of indole and its derivatives can be achieved through chemical or electrochemical methods. sci-hub.sttandfonline.com The resulting polymers have potential applications in various fields, including electrochromic devices, sensors, and as anticorrosion coatings. sci-hub.st

5-Fluoroindole (B109304), a close analog of this compound, can be readily polymerized electrochemically due to its relatively low oxidation potential of 1.05 V versus a saturated calomel (B162337) electrode (SCE). ossila.com The resulting fluorinated polyindoles exhibit electrical conductivity and redox properties. ossila.com For example, a pressed pellet of a polyindole powder showed a conductivity of 2x10⁻² siemens per cm. google.com The introduction of substituents on the indole ring, such as the ethyl group in this compound, can influence the polymerization process and the properties of the final polymer, such as its solubility, processability, and conductivity. sci-hub.st Copolymers of pyrrole (B145914) and indole derivatives have also been synthesized, exhibiting properties intermediate between the respective homopolymers. nih.gov

| Compound | Polymerization Method | Conductivity (S/cm) | Key Properties |

| Poly(5-fluoroindole) | Electrochemical | 7.1 x 10⁻² | Redox active, blue light emission |

| Polyindole | Chemical (with CuCl₂) | 2 x 10⁻² | Homogeneous, thermally stable |

Fluorinated Indoles as Probes in Biological Research for Pathway Elucidation

The unique nuclear magnetic resonance (NMR) properties of the fluorine-19 (¹⁹F) isotope make fluorinated indoles invaluable tools for biological research. diva-portal.org The high natural abundance (100%), high sensitivity, and large chemical shift range of ¹⁹F, coupled with the low background of fluorine in biological systems, allow for clear and sensitive detection. nih.govucla.edu

¹⁹F NMR Probes for Protein Dynamics and Structure

Fluorinated amino acids, including fluorinated tryptophans derived from fluorinated indoles, can be incorporated into proteins, serving as site-specific probes for studying protein structure, dynamics, and interactions. nih.govucla.edu The ¹⁹F chemical shift is highly sensitive to the local chemical environment, providing detailed information about conformational changes, ligand binding, and protein-protein interactions. nih.goved.ac.uk

For example, 5-fluoroindole can be supplied to E. coli cultures, where it is converted by tryptophan synthase into 5-fluorotryptophan (B555192) and subsequently incorporated into proteins. diva-portal.org This allows for the study of protein dynamics and structure using ¹⁹F NMR without the need for complex multi-dimensional experiments. ucla.edu The use of ¹⁹F-¹³C labeled compounds can further enhance spectral resolution in TROSY (Transverse Relaxation-Optimized Spectroscopy) experiments. diva-portal.org

Investigating Metabolic Pathways and Accommodation of Fluorinated Analogues

Fluorinated indoles have been instrumental in studying the adaptability of metabolic pathways in microorganisms like Escherichia coli. nih.govacs.org By providing fluorinated indole analogs to tryptophan-auxotrophic strains, researchers can force the cells to utilize these unnatural precursors for the biosynthesis of fluorinated tryptophan. frontiersin.orgbiorxiv.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.